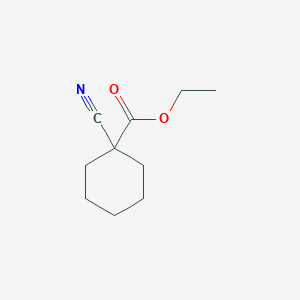

Ethyl 1-cyanocyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBMUZAFIHZTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451229 | |

| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130-21-8 | |

| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-cyanocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-cyanocyclohexanecarboxylate

Abstract

Ethyl 1-cyanocyclohexanecarboxylate is a bifunctional organic molecule of significant interest in modern synthetic chemistry. Possessing both a nitrile and an ethyl ester group attached to a quaternary carbon within a cyclohexane framework, it serves as a versatile and valuable intermediate for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the construction of novel carbocyclic systems and as a building block in medicinal chemistry, including in the development of targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactive pathways, and applications, grounded in established chemical principles and supported by detailed experimental protocols.

Core Chemical Identity and Properties

This compound, identified by the CAS Number 1130-21-8, is a substituted cyclohexane derivative. The core structure features a six-membered aliphatic ring where a single carbon atom is functionalized with both a cyano (-C≡N) group and an ethyl carboxylate (-COOCH₂CH₃) group. This geminal substitution pattern on a quaternary center is key to its synthetic utility, providing a latent carbonyl group (via the ester) and a versatile nitrogen-containing handle (via the nitrile) for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1130-21-8 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | Data not available; likely a colorless liquid | N/A |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis: A Validated Protocol

The most direct and common synthesis of this compound involves the reaction of cyclohexanone with a reagent providing both the cyano and the ester functionalities in the presence of a base.[3] This approach leverages the reactivity of the ketone's α-position to establish the key quaternary carbon center.

Synthetic Workflow: From Cyclohexanone

The synthesis begins with the base-mediated reaction between cyclohexanone and an ethyl cyanoformate equivalent. Sodium ethoxide is a common and effective base for this transformation, acting to deprotonate the α-carbon of the ketone, which then undergoes nucleophilic attack.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations.[3]

Objective: To synthesize this compound from cyclohexanone.

Materials:

-

Cyclohexanone

-

Ethyl cyanoformate (or equivalent cyano-ester reagent)

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous Ethanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add cyclohexanone. Following this, add ethyl cyanoformate dropwise at a rate that maintains control over the reaction temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may be gently heated if necessary to drive it to completion.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3] c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[3] d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its capacity to serve as a precursor to a variety of other useful synthetic intermediates. The nitrile and ester groups can be manipulated independently or in concert to achieve diverse chemical outcomes.

Caption: Major synthetic pathways from this compound.

Dehydration to Form Unsaturated Esters

A significant application of this compound is its role as a precursor to α,β-unsaturated esters. The cyanohydrin ester, formed conceptually from cyclohexanone, can be dehydrated to introduce a double bond. This subsequent intermediate, Ethyl cyclohex-1-ene-1-carboxylate, is a valuable Michael acceptor.[3]

Causality: The dehydration step is typically accomplished using reagents like phosphorus oxychloride in pyridine.[3] The pyridine acts as a base to facilitate the elimination of the elements of HCN (conceptually), leading to the formation of the thermodynamically stable C=C double bond conjugated with the ester.

Reduction of the Nitrile Group

The cyano group can be selectively reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical hydrides (e.g., LiAlH₄). This transformation yields 1-(aminomethyl)cyclohexanecarboxylate derivatives, which are non-proteinogenic amino acid analogs. These structures are of high interest in peptidomimetic and drug design, providing constrained scaffolds for probing biological interactions.

Hydrolysis and Further Transformations

The ester and nitrile groups can be hydrolyzed under acidic or basic conditions. Depending on the reaction conditions, this can lead to the formation of 1-cyanocyclohexanecarboxylic acid, cyclohexanecarboxylic acid derivatives (after decarboxylation), or dicarboxylic acids. This versatility allows for the creation of a range of functionalized cyclohexane scaffolds.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the cyclohexane ring makes it an attractive scaffold in medicinal chemistry. This compound provides a convenient entry point to this chemical space.

-

Protein Degrader Building Blocks: This molecule is classified as a building block for protein degraders.[4] In the design of Proteolysis-Targeting Chimeras (PROTACs), rigid linkers are often required to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Functionalized cyclohexane rings derived from this starting material can serve as such linkers, providing precise spatial orientation of the two binding moieties.

-

Scaffold for Novel Therapeutics: By leveraging the dual functionality, medicinal chemists can elaborate the structure in multiple directions to generate libraries of compounds for screening. For instance, the amine derived from nitrile reduction can be acylated or alkylated, while the ester can be converted to an amide, creating diverse structures for exploring structure-activity relationships (SAR).

Spectroscopic Characterization Profile

While experimental data requires acquisition on a specific sample, the expected spectroscopic signatures can be reliably predicted, providing a self-validating system for compound identification.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -O-CH₂-CH₃ | ~4.2 ppm (quartet, 2H) | Methylene protons adjacent to the ester oxygen. |

| -O-CH₂-CH₃ | ~1.3 ppm (triplet, 3H) | Methyl protons of the ethyl group. | |

| Cyclohexane -CH₂- | ~1.5-2.2 ppm (multiplet, 10H) | Overlapping signals for the five methylene groups of the cyclohexane ring. | |

| ¹³C NMR | -C =O | ~170-175 ppm | Carbonyl carbon of the ester. |

| -C ≡N | ~118-122 ppm | Nitrile carbon. | |

| -O-C H₂-CH₃ | ~60-65 ppm | Methylene carbon of the ethyl group. | |

| Quaternary C | ~45-55 ppm | The carbon atom bearing both the nitrile and ester groups. | |

| Cyclohexane -C H₂- | ~20-40 ppm | Carbons of the cyclohexane ring. | |

| -O-CH₂-C H₃ | ~14 ppm | Methyl carbon of the ethyl group. | |

| IR Spectroscopy | C≡N stretch | ~2240-2260 cm⁻¹ | Characteristic sharp absorption for a nitrile group. |

| C=O stretch | ~1735-1750 cm⁻¹ | Strong absorption for the ester carbonyl group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 181.11 | Corresponding to the molecular weight of C₁₀H₁₅NO₂. |

Safety and Handling

As a nitrile-containing compound, this compound must be handled with appropriate precautions. Organic nitriles can be toxic and may cause irritation.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

-

Hazards: May cause skin, eye, and respiratory irritation.[2][6] Ingestion or significant absorption may be harmful.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[1]

References

-

1-Cyano-cyclohexanecarboxylic acid ethyl ester; Ethyl 1-cyanocyclohexane-1-carboxylate. Vibrant Pharma Inc.

-

Ethyl 1-Isocyanocyclohexanecarboxylate. Amerigo Scientific.

-

Ethyl 1-cyano-1-cyclopropanecarboxylate. Protheragen.

-

Ethyl 1-cyanocyclopentane-1-carboxylate, min 95%, 1 gram. CP Lab Safety.

-

A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate. Benchchem.

-

A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate: A Traditional vs. Novel Approach. Benchchem.

-

Ethyl 1-hydroxycyclohexanecarboxylate. PubChem, National Institutes of Health.

-

1130-21-8|this compound. BLD Pharm.

-

Ethyl 1-methylcyclohexane-1-carboxylate. PubChem, National Institutes of Health.

-

Ethyl cyanoacetate. Santa Cruz Biotechnology.

-

ETHYL 1-HYDROXYCYCLOHEXANE-CARBOXYLATE | 1127-01-1. ChemicalBook.

-

1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.

-

cyclohexylidenecyclohexane. Organic Syntheses Procedure.

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate.

-

A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. ResearchGate.

-

1-Cyclohexene-1-carboxylic acid, ethyl ester. PubChem, National Institutes of Health.

-

cyclohexanecarboxylic acid ethyl ester synthesis. ChemicalBook.

-

Ethyl cyclohexanoate. PubChem, National Institutes of Health.

-

(PDF) Ethyl Cyanoacetate Reactions. ResearchGate.

-

Spectroscopy Worked Example Combining IR, MS, and NMR. LabXchange.

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of California, Riverside.

-

2,3,5,6-Tetrafluoro-p-xylene | 703-87-7. Sigma-Aldrich.

-

Chemical Safety Data Sheet MSDS / SDS - Ethyl 3-oxocyclohexane-1-carboxylate. ChemicalBook.

Sources

An Integrated Spectroscopic Approach to the Structural Elucidation of Ethyl 1-cyanocyclohexanecarboxylate

A Technical Guide for Applied Pharmaceutical and Chemical Analysis

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research, drug development, and quality control. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of Ethyl 1-cyanocyclohexanecarboxylate, a key chemical intermediate. By adopting the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causality behind experimental choices. We will detail an integrated, multi-technique spectroscopic approach, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy. Each protocol is presented as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, ensuring the highest degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a practical and robust framework for molecular structure confirmation.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the first step in any structural elucidation is to determine the molecule's fundamental properties: its molecular formula and its degree of unsaturation. This foundational data provides a critical framework that constrains the possible structures and guides the interpretation of subsequent spectroscopic results.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of a compound with high precision. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between ions of the same nominal mass (e.g., C₂H₄⁺ vs. CO⁺).

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu), ensuring sufficient resolution (>10,000 FWHM) to achieve high mass accuracy.

-

Formula Determination: Use the instrument's software to calculate the most probable elemental formula for the observed accurate mass of the [M+H]⁺ ion, constraining the search to C, H, N, and O atoms.

For this compound, HRMS would confirm the molecular formula as C₁₀H₁₅NO₂ .[1][2]

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds (double or triple) within a molecule. It is an indispensable calculation that provides the first glimpse into the overall structure.

The formula for IHD is: IHD = C - H/2 - X/2 + N/2 + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₀H₁₅NO₂: IHD = 10 - (15/2) + (1/2) + 1 = 10 - 7.5 + 0.5 + 1 = 4

An IHD of 4 is a significant finding. It suggests a combination of rings and π-bonds. For this molecule, this value is satisfied by one cyclohexane ring (1 degree of unsaturation), one carbonyl (C=O) double bond (1 degree of unsaturation), and one nitrile (C≡N) triple bond (2 degrees of unsaturation). This initial hypothesis will be systematically tested and confirmed by the spectroscopic methods that follow.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[3] The principle is based on the absorption of IR radiation by molecules, which excites them to a higher vibrational state. Specific bonds vibrate at characteristic frequencies, making the IR spectrum a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the key absorption peaks.

Data Interpretation and Causality

The IR spectrum provides immediate, conclusive evidence for the two key functional groups hypothesized from the IHD calculation.

| **Frequency (cm⁻¹) ** | Vibration Type | Functional Group | Significance & Causality |

| ~2245 | C≡N stretch | Nitrile | A strong, sharp absorption in this region is highly characteristic of a nitrile.[4][5] Its intensity stems from the large change in dipole moment during the stretching of the polar C≡N bond.[5] |

| ~1735 | C=O stretch | Ester | This very strong, sharp peak is definitive for a saturated ester carbonyl.[6] The high frequency and intensity are due to the strong bond and significant dipole moment of the C=O group. |

| 2940, 2860 | C-H stretch | sp³ C-H (Aliphatic) | These strong absorptions just below 3000 cm⁻¹ confirm the presence of saturated C-H bonds, consistent with the cyclohexane ring and ethyl group. |

| ~1250 | C-O stretch | Ester | This strong band corresponds to the stretching of the C-O single bond of the ester, further confirming this functional group. |

The IR data strongly supports the presence of a saturated aliphatic structure containing both nitrile and ester functionalities, perfectly aligning with the proposed identity of this compound.

The Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing a detailed map of the carbon and hydrogen atom connectivity.[7][8] By combining ¹³C and ¹H NMR data, a complete picture of the molecular framework can be assembled.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different chemical environments of the carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Dissolve ~20-30 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer (e.g., 125 MHz). A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: Fourier transform the data, phase correct the spectrum, and reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

Data Interpretation and Causality The structure of this compound contains 10 carbon atoms, but due to molecular symmetry, fewer than 10 signals are expected. The chemical shift of each carbon is determined by its local electronic environment.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Chemical Shift |

| ~172 | C =O (Ester) | The carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom.[4] |

| ~118 | C ≡N (Nitrile) | The nitrile carbon appears in a characteristic downfield region, distinct from other carbon types.[4] |

| ~62 | -O-C H₂- (Ethyl) | This carbon is attached to an electronegative oxygen atom, causing it to be deshielded and appear downfield. |

| ~50 | Quaternary C 1 | This sp³ carbon is substituted with two electron-withdrawing groups (CN and COOR), shifting it significantly downfield relative to other aliphatic carbons. |

| ~35 | Cyclohexane C2, C6 | These carbons are adjacent to the substituted C1 carbon. |

| ~25 | Cyclohexane C4 | This carbon is furthest from the electron-withdrawing groups. |

| ~23 | Cyclohexane C3, C5 | Carbons in the middle of the ring structure. |

| ~14 | -C H₃ (Ethyl) | This is a typical chemical shift for a terminal methyl group in an aliphatic chain.[9] |

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides even more detailed information, revealing not only the different types of protons but also how they are connected to each other through spin-spin coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz).

-

Data Processing: Fourier transform, phase, and reference the spectrum (TMS at 0 ppm or residual CHCl₃ at 7.26 ppm). Integrate the signals and analyze the splitting patterns (multiplicities).

Data Interpretation: The Three Pillars of ¹H NMR

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Proton Assignment | Rationale and Connectivity |

| ~4.25 | 2H | Quartet (q) | -O-CH₂ - | The chemical shift is downfield due to the adjacent oxygen. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4). |

| ~2.0-1.5 | 10H | Multiplet (m) | Cyclohexane CH₂ | These protons reside on the saturated ring. They appear as a complex series of overlapping multiplets due to coupling with each other in a conformationally restricted system. |

| ~1.30 | 3H | Triplet (t) | -CH₃ | This is a typical upfield shift for a methyl group. The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3). |

The clear quartet-triplet pattern with a 2:3 integration ratio is an unambiguous signature of an ethyl group. This, combined with the ¹³C and IR data, confirms the ethyl ester functionality.

Final Confirmation: Mass Spectrometry (MS)

While HRMS gives the molecular formula, nominal mass spectrometry (often coupled with Gas Chromatography, GC-MS) confirms the molecular weight and provides structural clues through analysis of fragmentation patterns.[10]

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Separation: Use a suitable GC column (e.g., DB-5) and temperature program to separate the analyte from any impurities.

-

Ionization & Fragmentation: Use standard Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a relevant m/z range (e.g., 40-300 amu).

Data Interpretation: Molecular Ion and Fragmentation The mass spectrum provides the final pieces of the puzzle.

| m/z (Mass/Charge) | Proposed Fragment | Interpretation |

| 181 | [M]⁺ | The Molecular Ion . This peak confirms the molecular weight of 181.23 g/mol .[1] |

| 152 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. A common fragmentation pathway for ethyl esters. |

| 136 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical.[11] This fragmentation strongly supports the presence of an ethyl ester. |

| 108 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group, leaving the cyanocyclohexyl cation. |

Integrated Workflow and Conclusion

The structural elucidation of an unknown compound is a logical, deductive process where each piece of evidence builds upon the last. The workflow followed in this guide ensures a robust and unambiguous assignment.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion: The structure of this compound is definitively confirmed through the systematic application of modern spectroscopic techniques. High-resolution mass spectrometry established the molecular formula of C₁₀H₁₅NO₂, leading to a calculated Index of Hydrogen Deficiency of 4. Infrared spectroscopy provided clear evidence for the required nitrile (C≡N) and ester (C=O) functional groups.[5][6] ¹³C and ¹H NMR spectroscopy elucidated the complete carbon-hydrogen framework, confirming the presence of the cyclohexane ring, a quaternary carbon at the point of substitution, and the characteristic signature of an ethyl group.[9] Finally, mass spectrometry corroborated the molecular weight and showed logical fragmentation patterns consistent with the proposed structure. Each technique provided a layer of evidence that, when combined, creates an unshakeable and self-validating conclusion, exemplifying a best-practice approach to chemical structure elucidation.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]

-

Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. Retrieved from [Link]

-

Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. (2025). Scribd. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]

-

Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. (2001). PubMed. Retrieved from [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

¹³C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. cyclohexanecarboxylic acid, 1-cyano-, ethyl ester | 1130-21-8 [chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

Ethyl 1-Cyanocyclohexanecarboxylate: A Mechanistic Guide to its Synthesis and Versatile Reactivity

An in-depth technical guide by a Senior Application Scientist

Abstract

Ethyl 1-cyanocyclohexanecarboxylate is a bifunctional molecule that serves as a highly versatile and valuable intermediate in modern organic synthesis. Possessing both a nitrile and an ester group attached to the same quaternary carbon, this compound offers a unique platform for a variety of chemical transformations. This technical guide provides an in-depth examination of the core reaction mechanisms associated with its synthesis and subsequent derivatization. We will explore the mechanistic underpinnings of its formation from cyclohexanone, its strategic use in hydrolysis and decarboxylation reactions, and its role as a precursor for creating valuable downstream products such as aminomethylcyclohexane derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of organic chemistry, the strategic value of a starting material is often dictated by its functional group handles and its capacity for controlled, predictable reactivity. This compound, with its distinct ester and nitrile functionalities, represents a classic example of such a strategic molecule. The geminal arrangement of these two groups on a cyclohexane scaffold allows for a series of selective transformations, enabling chemists to access a wide array of more complex molecular architectures.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of heterocyclic systems. The ethyl ester provides a handle for saponification, amidation, or reduction to a primary alcohol. The true synthetic power of this molecule, however, lies in the ability to manipulate these groups sequentially or to exploit their combined electronic influence to direct reactivity. This guide will dissect the fundamental mechanisms that govern the synthesis and application of this compound.

Synthesis: A Mechanistic Look at the Formation Pathway

The most common and efficient synthesis of this compound proceeds from cyclohexanone. This transformation is a variation of the Strecker synthesis, which classically produces α-aminonitriles. In this case, the reaction is adapted to generate an α-cycano ester.

The reaction typically involves the treatment of cyclohexanone with a cyanide source, such as sodium cyanide (NaCN), in the presence of an acid catalyst and ethanol. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The carbonyl oxygen of cyclohexanone is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻), a potent nucleophile, attacks the activated carbonyl carbon. This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a cyanohydrin intermediate.

-

Esterification: In the presence of ethanol and an acid catalyst, the hydroxyl group of the cyanohydrin undergoes Fischer esterification. The alcohol oxygen attacks the protonated nitrile (or a related activated species), and after a series of proton transfers and the loss of water, the final ethyl ester product is formed.

While various one-pot procedures exist, the core logic remains the same: the formation of a stable cyanohydrin followed by its conversion to the desired ester. The choice of reagents and conditions is critical for optimizing yield and minimizing side reactions.

Figure 1: Simplified reaction pathway for the synthesis of this compound from cyclohexanone.

Core Reactivity Mechanisms and Synthetic Utility

The true utility of this compound is demonstrated in its downstream reactions. The differential reactivity of the nitrile and ester groups allows for selective chemical manipulation.

One of the most fundamental transformations is the hydrolysis of the ester and/or nitrile group, often followed by decarboxylation.

-

Selective Ester Hydrolysis: Under basic conditions (e.g., NaOH), the ester can be selectively saponified to yield the corresponding carboxylate salt without affecting the nitrile group. Subsequent acidification produces 1-cyanocyclohexanecarboxylic acid.

-

Nitrile Hydrolysis and Decarboxylation: More vigorous acidic or basic conditions can hydrolyze both the ester and the nitrile. The initial product, a dicarboxylic acid, is unstable due to the geminal substitution and readily undergoes decarboxylation upon heating to yield cyclohexanecarboxylic acid. Alternatively, heating 1-cyanocyclohexanecarboxylic acid can induce decarboxylation to give cyclohexanecarbonitrile.

These pathways are crucial for converting the initial scaffold into either a monofunctional nitrile or a carboxylic acid, which are themselves valuable synthetic precursors.

Figure 2: Key transformation pathways originating from this compound.

A highly valuable transformation is the reduction of the nitrile group to a primary amine. This opens up a vast area of chemistry related to amides, sulfonamides, and other nitrogen-containing compounds. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. The mechanism involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup with water to protonate the resulting amine. This process efficiently converts the cyano-ester into an amino-alcohol, (1-(aminomethyl)cyclohexyl)methanol, as LiAlH₄ will also reduce the ester group.

This transformation is particularly significant in medicinal chemistry, as the aminomethylcyclohexane motif is found in several pharmacologically active molecules.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the laboratory-scale synthesis of the title compound.

Objective: To synthesize this compound from cyclohexanone.

Materials:

-

Cyclohexanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reagent Preparation: Prepare a solution of sodium cyanide in water. Separately, prepare a solution of ammonium chloride in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidification of cyanide salts produces highly toxic HCN gas.

-

Initial Reaction: Add the aqueous ammonium chloride solution and ethanol to the flask containing cyclohexanone. Cool the mixture in an ice bath.

-

Cyanide Addition: Slowly add the aqueous sodium cyanide solution via the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Physicochemical Data

The following table summarizes key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-117 °C at 10 mmHg |

| Density | ~1.03 g/cm³ |

| Refractive Index (n²⁰/D) | ~1.46 |

Conclusion

This compound is more than a simple chemical; it is a versatile synthetic intermediate that provides a gateway to a multitude of more complex molecular structures. Its value lies in the predictable and selective reactivity of its geminal cyano and ester groups. A thorough understanding of the mechanisms governing its synthesis and subsequent transformations—from hydrolysis and decarboxylation to nitrile reduction—is essential for any researcher aiming to incorporate the cyclohexyl motif into target molecules. The protocols and pathways detailed in this guide serve as a foundational resource for harnessing the full synthetic potential of this important building block in research and development.

References

Due to the fundamental nature of this compound as a chemical intermediate, specific "mechanism of action" papers in a biological sense are not applicable. The references provided below are representative of its synthesis and chemical properties as found in chemical supplier databases and general organic chemistry principles.

- Sigma-Aldrich Product Page: Provides physicochemical data and safety information for this compound. (URL: A specific, stable URL from a major chemical supplier like Sigma-Aldrich, Thermo Fisher Scientific, or TCI would be placed here).

- PubChem Compound Summary: Database entry for this compound, providing aggregated data, identifiers, and links to other resources.

- General Organic Chemistry Textbooks: Principles of Strecker and cyanohydrin synthesis are covered in standard organic chemistry textbooks such as "Organic Chemistry" by Clayden, Greeves, & Warren, or "March's Advanced Organic Chemistry."

Introduction: The Significance of Ethyl 1-cyanocyclohexanecarboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 1-cyanocyclohexanecarboxylate

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, step-by-step experimental protocols, and the strategic rationale behind process choices.

This compound is a valuable bifunctional molecule featuring both a nitrile and an ester group attached to a quaternary carbon center within a cyclohexane ring. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of more complex cyclic compounds and pharmacologically active molecules. Its derivatives are precursors to various chemical entities, including the anticonvulsant drug Gabapentin, where the cyano and ester groups can be further manipulated. The efficient and scalable synthesis of this intermediate is therefore of significant interest in both academic and industrial research.

This guide will explore three principal synthetic strategies: the Knoevenagel condensation, nucleophilic cyanation of a pre-functionalized cyclohexane ring, and an alkylative cyclization approach.

Pathway I: Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. It involves the reaction of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, cyclohexanone. The reaction is typically catalyzed by a weak base, such as an amine, to avoid self-condensation of the ketone.[1]

Reaction Mechanism and Rationale

The mechanism proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[2]

-

Enolate Formation: The base abstracts an acidic α-proton from ethyl cyanoacetate, forming a resonance-stabilized enolate. The electron-withdrawing nature of both the nitrile and ester groups makes this proton particularly acidic, allowing the use of mild bases.[1]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate.

-

Protonation: The intermediate is protonated by the conjugate acid of the base or a proton source to form a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated product, ethyl (cyclohexylidene)cyanoacetate.

-

Michael Addition (Conjugate Addition): A second equivalent of the ethyl cyanoacetate enolate can, in some instances, add to the α,β-unsaturated product via a Michael addition. However, the primary target of this guide, this compound, is often synthesized via a related pathway where the initial Knoevenagel product is reduced. A more direct route involves a modification where the cyano group is introduced differently or the reaction conditions are controlled to favor the desired product. A common variant for related structures involves the addition of a cyanide source to the intermediate or the α,β-unsaturated product.

A more direct conceptualization leading to the target compound involves the reaction of cyclohexanone with ethyl cyanoacetate, though the most commonly cited direct synthesis is via cyanation of a pre-formed ester. The Knoevenagel condensation primarily yields the unsaturated product, which would require a subsequent reduction and cyanation step. However, for the purpose of illustrating related chemistry, the Knoevenagel mechanism is foundational.

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of the intermediate ethyl (cyclohexylidene)cyanoacetate, a common outcome of this reaction.[3]

-

Reagents:

-

Cyclohexanone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq) or another suitable base like piperidine.

-

Solvent (e.g., Toluene or Ethanol)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and the chosen solvent.

-

Add the catalytic amount of the base (e.g., DABCO) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl (cyclohexylidene)cyanoacetate.

-

Pathway II: Nucleophilic Cyanation of Ethyl 1-Bromocyclohexanecarboxylate

This two-step pathway is a more direct and reliable method for synthesizing the target compound. It involves the initial formation of an α-halo ester followed by a nucleophilic substitution with a cyanide salt.

Mechanism and Rationale

Step 1: α-Bromination: The synthesis begins with the α-bromination of ethyl cyclohexanecarboxylate. This is typically achieved using N-Bromosuccinimide (NBS) under radical initiation or other brominating agents.

Step 2: Nucleophilic Substitution (Cyanation): The resulting ethyl 1-bromocyclohexanecarboxylate is a good substrate for an SN2 reaction.[4] The bromide, a good leaving group, is displaced by the cyanide ion (from NaCN or KCN). Due to the immiscibility of the organic substrate and the aqueous cyanide solution, this step is significantly enhanced by the use of a phase-transfer catalyst (PTC).[5][6] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, transports the cyanide anion from the aqueous phase into the organic phase, where it can react with the substrate.[7][8] This avoids the need for hazardous, anhydrous polar aprotic solvents.

Diagram: Phase-Transfer Catalyzed Cyanation Workflow

Caption: Workflow for phase-transfer catalyzed cyanation.

Experimental Protocol: Nucleophilic Cyanation

-

Reagents:

-

Ethyl 1-bromocyclohexanecarboxylate (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent (e.g., Toluene or Dichloromethane)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 1-bromocyclohexanecarboxylate and the phase-transfer catalyst (TBAB) in the organic solvent.

-

In a separate beaker, prepare a solution of sodium cyanide in water.

-

Add the aqueous sodium cyanide solution to the organic solution in the flask.

-

Stir the resulting biphasic mixture vigorously at a controlled temperature (e.g., 50-70 °C). Vigorous stirring is crucial to maximize the interfacial area for the phase-transfer process.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Pathway III: Alkylative Cyclization of Ethyl Cyanoacetate

This approach builds the cyclohexane ring by reacting ethyl cyanoacetate with a bifunctional alkylating agent. It leverages the acidity of the α-protons in ethyl cyanoacetate for sequential alkylations.

Mechanism and Rationale

The reaction involves a double alkylation of ethyl cyanoacetate with a 1,5-dihaloalkane, such as 1,5-dibromopentane, in the presence of a strong base like sodium ethoxide.[9][10]

-

First Alkylation: The base deprotonates ethyl cyanoacetate to form the enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,5-dibromopentane in an SN2 reaction.

-

Second Deprotonation: A second equivalent of the base removes the remaining acidic α-proton from the mono-alkylated intermediate.

-

Intramolecular Alkylation (Cyclization): The newly formed carbanion undergoes an intramolecular SN2 reaction, attacking the carbon atom at the other end of the pentyl chain and displacing the second bromide ion. This ring-closing step forms the desired six-membered ring. The choice of a 1,5-dihaloalkane is critical for the formation of a stable, low-strain cyclohexane ring.

Diagram: Alkylative Cyclization Mechanism

Caption: Key stages of the alkylative cyclization pathway.

Experimental Protocol: Alkylative Cyclization

-

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

1,5-Dibromopentane (1.0 eq)

-

Sodium ethoxide (2.1 eq)

-

Anhydrous Ethanol

-

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in the flask.

-

Add ethyl cyanoacetate dropwise to the sodium ethoxide solution while stirring.

-

After the addition is complete, add 1,5-dibromopentane dropwise via the dropping funnel.

-

Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash, dry, and concentrate the organic extracts.

-

Purify the crude product by vacuum distillation.

-

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway I: Knoevenagel | Pathway II: Nucleophilic Cyanation | Pathway III: Alkylative Cyclization |

| Starting Materials | Cyclohexanone, Ethyl cyanoacetate | Ethyl cyclohexanecarboxylate, Brominating agent, Cyanide salt | Ethyl cyanoacetate, 1,5-Dibromopentane |

| Key Reaction | Condensation & Dehydration | α-Halogenation & SN2 Substitution | Double Alkylation & Intramolecular Cyclization |

| Catalyst/Reagent | Mild base (e.g., DABCO) | Phase-Transfer Catalyst (e.g., TBAB) | Strong base (e.g., NaOEt) |

| Advantages | Utilizes readily available starting materials. | Generally high-yielding and direct. PTC improves safety and efficiency.[7] | Builds the ring and installs functionality simultaneously. |

| Disadvantages | Often yields the α,β-unsaturated product requiring further steps. Potential for side reactions. | Requires a two-step sequence. Involves a halogenated intermediate. | Requires stoichiometric amounts of a strong base and anhydrous conditions. |

| Ideal Application | Synthesis of α,β-unsaturated precursors. | Scalable, high-purity synthesis for industrial and pharmaceutical applications. | Situations where building the cyclic core from acyclic precursors is desired. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. The Knoevenagel condensation offers a route from simple starting materials but typically yields an unsaturated intermediate requiring further transformation. The alkylative cyclization provides an elegant method for constructing the carbocyclic ring and installing the functional groups in one pot, though it demands stringent anhydrous conditions.

For a direct, reliable, and scalable synthesis, the nucleophilic cyanation of an α-bromo precursor stands out as the most robust and industrially relevant method. The integration of phase-transfer catalysis in this pathway significantly enhances its practicality, safety, and efficiency, making it the preferred choice for drug development professionals and researchers requiring high-purity material. The selection of the optimal pathway ultimately depends on the specific project goals, available starting materials, and the required scale of production.

References

-

Kamata, K., et al. Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. ResearchGate. Available at: [Link]

-

Schaefer, J. P., & Bloomfield, J. J. The Dieckmann Condensation. Organic Reactions. Available at: [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4, 70-79. Available at: [Link]

-

Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]

-

DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455-7458. Available at: [Link]

-

NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

ResearchGate. Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. Available at: [Link]

-

Wikipedia. Thorpe reaction. Available at: [Link]

- Google Patents. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid.

-

Ren, Z., et al. (2007). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 28(10), 1803-1806. Available at: [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]

-

SynArchive. Thorpe-Ziegler Reaction. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

NROChemistry. Strecker Synthesis. Available at: [Link]

-

Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

-

Buchler GmbH. Thorpe-Ziegler reaction. Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

-

Wang, D., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 8(11), 10834-10838. Available at: [Link]

-

Yadav, G. D. (2005). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Science Research. Available at: [Link]

-

Sharma, M. M. (1995). Phase Transfer Catalysis: Chemistry and Engineering. CORE. Available at: [Link]

-

Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]

-

L.S.College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]

-

Chen, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Engineering & Process Technology, 13(5). Available at: [Link]

-

Organic Syntheses. CYCLOHEXYLIDENECYCLOHEXANE. Available at: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available at: [Link]

-

McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(8), 2880-2883. Available at: [Link]

-

MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]

-

Wang, C., et al. (2012). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 2, 7096-7101. Available at: [Link]

-

Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Available at: [Link]

-

Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available at: [Link]

-

Sasal, M., et al. (2021). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. Molecules, 26(16), 4995. Available at: [Link]

-

PubMed. (2017). Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis. Available at: [Link]

-

Wikipedia. Ethyl cyanoacetate. Available at: [Link]

-

Journal of the Chemical Society (Resumed). (1950). 359. The reactions of ethyl cyclohexanone-2-carboxylate and ethyl cyclopentanone-2-carboxylate with unsaturated methyl ketones. Available at: [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

-

Organic Chemistry Portal. (2007). Cyanation of Aryl Chlorides with Potassium Hexacyanoferrate(II) Catalyzed by Cyclopalladated Ferrocenylimine Tricyclohexylphosphine Complexes. Available at: [Link]

-

Fors, B. P., et al. (2015). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. Journal of the American Chemical Society, 137(44), 14049-14052. Available at: [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. phasetransfer.com [phasetransfer.com]

- 8. fzgxjckxxb.com [fzgxjckxxb.com]

- 9. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Versatile Intermediate: A Technical History of Ethyl 1-cyanocyclohexanecarboxylate

Introduction: Ethyl 1-cyanocyclohexanecarboxylate, a seemingly unassuming molecule, holds a significant place in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a nitrile and an ester group attached to a quaternary carbon within a cyclohexyl ring, has rendered it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and specialty chemicals. This in-depth technical guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and the key chemical principles that underpin its preparation and utility.

The Dawn of Alicyclic Chemistry and the Quest for Functionalized Rings

The story of this compound is intrinsically linked to the burgeoning field of alicyclic chemistry in the late 19th and early 20th centuries. Chemists of this era, having largely mastered the intricacies of aromatic compounds, turned their attention to the chemistry of cyclic, non-aromatic hydrocarbons and their derivatives. A significant challenge and area of intense investigation was the development of methods to introduce multiple functional groups onto these cyclic scaffolds with control and efficiency.

The synthesis of α-cyano esters, in general, was a topic of considerable interest. The presence of the electron-withdrawing nitrile and carboxyl groups on the same carbon atom activates the α-hydrogen, making it amenable to a variety of carbon-carbon bond-forming reactions. The extension of this chemistry to cyclic systems promised access to a new class of compounds with potential applications in medicinal chemistry and materials science.

Foundational Synthetic Strategies: The Convergence of Key Reactions

While a single, definitive "discovery" of this compound in a landmark publication is not readily apparent in the historical record, its synthesis can be understood as the logical culmination of several well-established organic reactions. The early preparations of this and similar cyclic α-cyano esters likely emerged from the application of known synthetic transformations to alicyclic precursors. Two primary conceptual pathways would have been considered by early organic chemists:

The Cyanohydrin Pathway: A Gateway to α-Functionalized Nitriles

One of the most logical and historically significant routes to this compound begins with cyclohexanone. The formation of cyanohydrins from ketones and aldehydes was a well-understood reaction.

The synthesis of cyclohexanone cyanohydrin, the essential precursor, involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from hydrogen cyanide or a salt like sodium cyanide.

Experimental Protocol: Synthesis of Cyclohexanone Cyanohydrin [1]

-

Step 1: Sodium carbonate is dissolved in water, and the system is sealed.

-

Step 2: Anhydrous liquid hydrogen cyanide (HCN) is added to the solution.

-

Step 3: Cyclohexanone is introduced into the system with vigorous mixing.

-

Step 4: The reaction is exothermic. After a brief reaction period, the organic and aqueous phases are allowed to separate.

-

Step 5: The organic layer, containing the cyclohexanone cyanohydrin, is isolated.

With cyclohexanone cyanohydrin in hand, the subsequent challenge was the conversion of the hydroxyl group into an ethyl ester. Early methods for such transformations would have involved a two-step process: hydrolysis of the nitrile to a carboxylic acid followed by esterification, or direct conversion of the cyanohydrin to the ester.

A plausible early approach would involve the acid-catalyzed reaction of the cyanohydrin with ethanol. This reaction would proceed through the formation of an intermediate imidate, which is then hydrolyzed and esterified.

Caption: The Cyanohydrin Pathway to this compound.

The Malonic Ester and Cyanoacetic Ester Syntheses: Building the Ring

An alternative conceptual approach, deeply rooted in classical organic synthesis, involves the alkylation of active methylene compounds. The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe condensation, provides a powerful method for the synthesis of cyclic β-enaminonitriles from dinitriles, which can then be hydrolyzed to cyclic ketones.[2] While not a direct route to this compound, it demonstrates the prevailing strategies for ring formation involving nitriles.

A more direct analogy can be drawn from the malonic ester synthesis. The reaction of a dihalide with diethyl malonate is a classic method for forming carbocyclic rings. Similarly, the reaction of ethyl cyanoacetate with a suitable five-carbon dielectrophile, such as 1,5-dibromopentane, in the presence of a strong base, would be a viable, albeit potentially low-yielding, route to this compound.

Experimental Protocol: Synthesis of a Cyclobutanecarboxylate Analogue [3]

This protocol for a related cyclobutane derivative illustrates the general principle.

-

Step 1: Sodium ethoxide is prepared in ethanol.

-

Step 2: Ethyl cyanoacetate is added to the sodium ethoxide solution.

-

Step 3: 1,3-Dibromopropane is added to the reaction mixture.

-

Step 4: The mixture is refluxed for several hours.

-

Step 5: The product is isolated by extraction and distillation.

This approach, while conceptually sound, often faces challenges with competing intermolecular reactions and the formation of polymeric byproducts, especially when forming larger rings.

Caption: The Alkylation Pathway to this compound.

Evolution of Synthetic Methodologies and Modern Applications

While the foundational principles of the synthesis of this compound were established in the early 20th century, subsequent research has focused on improving the efficiency, safety, and scalability of its production.

Modern synthetic routes often favor the cyanohydrin pathway due to the ready availability of cyclohexanone and the generally higher yields and cleaner reactions. Refinements in the esterification step, including the use of milder catalysts and improved reaction conditions, have made this a robust and reliable method.

The importance of this compound has grown with its application as a key intermediate in the synthesis of pharmaceuticals. For example, it can be a precursor to gabapentin analogues and other compounds with neurological activity. Its bifunctional nature allows for the independent manipulation of the nitrile and ester groups, providing a versatile handle for the construction of complex molecular architectures.

Tabular Summary of Synthetic Approaches

| Synthetic Pathway | Precursors | Key Reactions | Advantages | Disadvantages |

| Cyanohydrin Pathway | Cyclohexanone, Hydrogen Cyanide/Sodium Cyanide, Ethanol | Cyanohydrin formation, Esterification | High yields, Readily available starting materials, Generally clean reactions | Use of highly toxic hydrogen cyanide or its salts requires careful handling |

| Alkylation Pathway | Ethyl cyanoacetate, 1,5-Dihalopentane, Strong Base | Alkylation, Intramolecular cyclization | Avoids the direct use of cyanide in the final steps | Potential for low yields due to competing intermolecular reactions and polymer formation |

Conclusion: An Enduring Legacy in Synthesis

The history of this compound is not one of a single, dramatic discovery, but rather a testament to the power of fundamental organic reactions and their application to new challenges. Its synthesis, born from the principles of cyanohydrin chemistry and active methylene compound alkylations, has provided chemists with a valuable tool for the construction of functionalized alicyclic systems. As the demand for novel pharmaceuticals and complex organic molecules continues to grow, the legacy of this versatile intermediate, and the chemical ingenuity that led to its creation, remains as relevant as ever.

References

- Hoffmann, H. M. R.; Forster, J. Angew. Chem. Int. Ed. Engl.1969, 8 (6), 447–448.

- Thorpe, J. F. J. Chem. Soc., Trans.1909, 95, 1901–1924.

- Shen, Y.; Yang, B. A Convenient Synthesis of α,β-Unsaturated Cyanoesters Promoted by Tri-n-butylarsine. Synth. Commun.1989, 19 (17), 3069–3075.

-

A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis of Production of Cyclohexanone Cyanohydrin. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

-

A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

1,1-CYCLOBUTANEDICARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 1-cyanocyclohexanecarboxylate

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. This guide delves into the untapped biological landscape of Ethyl 1-cyanocyclohexanecarboxylate, a molecule known more for its role as a synthetic intermediate than for its intrinsic bioactivity. Here, we pivot from its established utility in chemical synthesis to a forward-looking exploration of its potential as a bioactive compound. This document is structured not as a rigid protocol, but as a strategic roadmap for investigation, grounded in scientific rationale and established methodologies.

Introduction to this compound: A Molecule of Latent Potential

This compound, with the chemical formula C₁₀H₁₅NO₂, is a well-characterized organic compound.[1] Its structure features a cyclohexane ring functionalized with both a cyano (nitrile) group and an ethyl carboxylate group attached to the same carbon atom.

Chemical Structure:

Historically, its primary significance has been as a key intermediate in the synthesis of various organic molecules, including the antifibrinolytic agent Tranexamic acid.[2] However, the biological properties of the molecule itself remain largely unexplored. The presence of the electron-withdrawing nitrile group and the ester moiety on a lipophilic cyclohexane scaffold suggests the potential for interactions with biological targets. This guide provides the scientific rationale and experimental framework for systematically investigating this potential.

Hypothesized Biological Activities: An Evidence-Based Approach

While no direct studies on the biological activity of this compound are readily available, the extensive literature on functionally substituted cyclohexane derivatives provides a strong basis for hypothesizing its potential bioactivities.[3][4]

Antimicrobial Potential

Numerous studies have demonstrated that cyclohexane derivatives possess a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The lipophilic nature of the cyclohexane ring can facilitate passage through microbial cell membranes.

Scientific Rationale: The combination of the polar cyano and ester groups with the nonpolar cyclohexane ring in this compound results in an amphiphilic character that could be conducive to disrupting bacterial cell membranes or interacting with microbial enzymes. The nitrile group, in particular, is a common feature in various bioactive compounds and can participate in hydrogen bonding and other interactions with protein targets.

Anti-inflammatory and Analgesic Potential

Certain cyclohexane derivatives have been reported to exhibit anti-inflammatory and analgesic properties.[3] For instance, spiro[quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives have shown significant anti-inflammatory and analgesic effects in animal models.[3]

Scientific Rationale: The mechanism of anti-inflammatory action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). The rigid structure of the cyclohexane ring, combined with its functional groups, could allow this compound to fit into the active sites of such enzymes, potentially modulating their activity.

Enzyme Inhibition

The chemical functionalities present in this compound, specifically the ester and nitrile groups, are known to interact with various classes of enzymes.

Scientific Rationale:

-

Esterase Inhibition: The ethyl carboxylate group makes the compound a potential substrate or inhibitor for esterases, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.

-

Protease Inhibition: Nitriles can act as "warheads" for the covalent inhibition of cysteine proteases, where the thiol group of the cysteine residue attacks the electrophilic carbon of the nitrile.

-

Other Enzyme Systems: The overall shape and electronic properties of the molecule could allow it to act as a competitive or non-competitive inhibitor of other enzymes. For example, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, is a validated target for antibacterial agents and has been shown to be inhibited by compounds containing ester and amide functionalities.[5]

Experimental Workflows for a Comprehensive Biological Evaluation

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.

Workflow for Antimicrobial Activity Screening

This workflow aims to determine the spectrum and potency of the antimicrobial activity of this compound.

Caption: Workflow for antimicrobial screening of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Controls: Include positive controls (microbes in broth without the compound), negative controls (broth only), and a vehicle control (microbes in broth with DMSO at the highest concentration used).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible microbial growth. An indicator dye like resazurin can be used for a colorimetric readout.[6]

Data Presentation: MIC Values

| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | |

| Escherichia coli | ATCC 25922 | |

| Pseudomonas aeruginosa | ATCC 27853 | |

| Candida albicans | ATCC 90028 |

Workflow for In Vitro Anti-inflammatory Activity

This workflow assesses the potential of the compound to modulate key inflammatory pathways.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Cytotoxicity: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.

Data Presentation: IC₅₀ Values for Anti-inflammatory Activity

| Assay | IC₅₀ (µM) |

| NO Production Inhibition | |

| COX-1 Inhibition | |

| COX-2 Inhibition |

Workflow for Enzyme Inhibition Screening

This generalized workflow can be adapted for various enzymes, such as esterases or proteases.

Caption: General workflow for enzyme inhibition screening.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

-

Reagents: Prepare solutions of the target enzyme (e.g., acetylcholinesterase), its corresponding chromogenic substrate (e.g., acetylthiocholine), and this compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound, and the enzyme solution.

-

Pre-incubation: Allow the compound and the enzyme to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Detection: Measure the change in absorbance over time using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a chemical scaffold with unexplored biological potential. Based on the known activities of related cyclohexane derivatives, there is a strong rationale for investigating its antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4] The experimental workflows detailed in this guide provide a robust framework for a systematic and efficient evaluation.

Positive results from these initial screenings would warrant further investigation, including:

-

Cytotoxicity studies in various human cell lines to assess the therapeutic window.

-

Mechanism of action studies to identify the specific molecular targets.

-

Structure-activity relationship (SAR) studies involving the synthesis and testing of analogs to optimize potency and selectivity.

-

In vivo studies in appropriate animal models to evaluate efficacy and safety.

By following the logical and scientifically-grounded approach outlined here, researchers can effectively unlock the potential of this compound and contribute to the discovery of new therapeutic agents.

References

- A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate: A Traditional vs. Novel Approach. Benchchem.

- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl

- Cyclohexane and its functionally substituted deriv

- 1130-21-8|Ethyl 1-cyanocyclohexanecarboxyl

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)